N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity
N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining furan and thiophene rings, which are known for their diverse chemical reactivity and biological properties. The molecular formula is C19H18N2O4S, with a molecular weight of 370.42 g/mol. Its unique structure contributes to its potential therapeutic applications.
Target of Action
This compound primarily targets various enzymes and receptors involved in cellular signaling pathways.
Mode of Action
Thiophene derivatives, including this compound, are known to inhibit key enzymes, leading to diverse therapeutic effects. For instance, they may act as inhibitors of β-glucuronidases, which are implicated in drug-induced gastrointestinal toxicity .
Biochemical Pathways
The compound affects several biochemical pathways due to its ability to modulate enzyme activity. Research indicates that it may influence pathways related to cancer cell proliferation and antimicrobial activity.
Antimicrobial Properties
Research has shown that thiophene derivatives can exhibit antimicrobial activity. A study on related compounds indicated significant inhibition against pathogens like Escherichia coli, with IC50 values ranging from 0.25 μM to 2.13 μM for certain derivatives . This suggests that this compound may also possess similar properties.
Anticancer Activity
Preliminary studies suggest that this compound could have anticancer effects. The presence of the oxalamide moiety is associated with enhanced cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have demonstrated low cytotoxicity in normal cell lines while effectively inhibiting cancer cell growth .
Case Studies
- Inhibition of β-glucuronidases : A study found that certain derivatives of furan and thiophene exhibited potent inhibition against E. coli β-glucuronidase, suggesting potential applications in mitigating drug-induced gastrointestinal toxicity .
- SARS-CoV-2 Inhibition : Related compounds have been studied for their inhibitory effects on SARS-CoV-2 main protease, with IC50 values indicating promising antiviral activity . This highlights the potential for further exploration of this compound in antiviral drug development.
Research Findings and Applications
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition against E. coli | |
Anticancer | Cytotoxicity against cancer cells | |
Enzyme Inhibition | β-glucuronidase inhibition |
Table 2: Structure-Inhibitory Activity Relationship
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound 12 | 0.14 ± 0.01 | Uncompetitive inhibitor |
F8 | 21.28 ± 0.89 | Non-peptidomimetic |
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-19-7-2-10-25(19)15-5-1-4-14(12-15)24-22(29)21(28)23-13-16-8-9-18(31-16)20(27)17-6-3-11-30-17/h1,3-6,8-9,11-12H,2,7,10,13H2,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWVHFLEAJWFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.